molecular formula C13H17NO4 B2548712 Tert-butyl 3-(2-nitrophenyl)propanoate CAS No. 2445792-55-0

Tert-butyl 3-(2-nitrophenyl)propanoate

Cat. No.: B2548712
CAS No.: 2445792-55-0
M. Wt: 251.282
InChI Key: HKAYLFZYMHZAHC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-nitrophenyl)propanoate is an organic compound with the molecular formula C13H17NO4 It is a nitroaromatic ester, characterized by the presence of a tert-butyl ester group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-nitrophenyl)propanoate typically involves the esterification of 3-(2-nitrophenyl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems has been explored to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-nitrophenyl)propanoate undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 3-(2-Aminophenyl)propanoate.

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

    Hydrolysis: 3-(2-Nitrophenyl)propanoic acid.

Scientific Research Applications

Tert-butyl 3-(2-nitrophenyl)propanoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-nitrophenyl)propanoate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(2-cyanoethoxy)propanoate: Similar in structure but contains a cyano group instead of a nitro group.

    Tert-butyl 3-(2-aminophenyl)propanoate: The reduced form of tert-butyl 3-(2-nitrophenyl)propanoate.

    Tert-butyl 3-(2-hydroxyphenyl)propanoate: Contains a hydroxyl group instead of a nitro group.

Properties

IUPAC Name

tert-butyl 3-(2-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)9-8-10-6-4-5-7-11(10)14(16)17/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAYLFZYMHZAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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